molecular formula C18H13IN2OS B2655929 3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one CAS No. 338414-57-6

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one

Cat. No. B2655929
CAS RN: 338414-57-6
M. Wt: 432.28
InChI Key: NXDDUILOTWHCFG-ZHACJKMWSA-N
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Description

3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biology. This compound is also known as compound 1 and has a molecular weight of 478.4 g/mol.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have identified that certain compounds structurally related to "3-(4-Iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one" exhibit significant antimicrobial and antifungal properties. For instance, derivatives of thiazole compounds have been synthesized and evaluated for their antibacterial and antifungal efficacy, showing promising results against various strains (Abdelhamid et al., 2010). Additionally, 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been reported to act as potent antimicrobial agents, highlighting their potential in combating bacterial infections (B'Bhatt & Sharma, 2017).

Molecular Docking and Quantum Chemical Calculations

Quantum chemical calculations and molecular docking studies on thiazole derivatives reveal their potential in interacting with biological targets, suggesting their applicability in drug design and development. For example, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) PHENYL)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol demonstrates its potential biological effects based on molecular docking results, indicating its relevance in pharmacological research (Viji et al., 2020).

Antitumor Activities

Compounds containing the thiazole moiety have been evaluated for their antitumor properties, with some showing promising results against specific cancer cell lines. A study synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potential anti-tumor agents reported compounds with significant inhibitory effects on hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition performances on metal surfaces. Quantum chemical and molecular dynamics simulation studies suggest these compounds can effectively prevent corrosion of iron, offering potential applications in materials science and engineering (Kaya et al., 2016).

properties

IUPAC Name

(E)-3-(4-iodoanilino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13IN2OS/c19-14-6-8-15(9-7-14)20-11-10-16(22)17-12-21-18(23-17)13-4-2-1-3-5-13/h1-12,20H/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDDUILOTWHCFG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C=CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC=C(S2)C(=O)/C=C/NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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